![molecular formula C10H13NO4 B7542273 2-[(2-Methylfuran-3-carbonyl)amino]butanoic acid](/img/structure/B7542273.png)
2-[(2-Methylfuran-3-carbonyl)amino]butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-Methylfuran-3-carbonyl)amino]butanoic acid, also known as MFB, is a compound that has been studied for its potential therapeutic applications. This compound has gained attention due to its ability to modulate certain physiological processes in the body.
作用機序
The mechanism of action of 2-[(2-Methylfuran-3-carbonyl)amino]butanoic acid is not fully understood. However, studies have suggested that it may work by modulating the activity of certain neurotransmitters in the brain. 2-[(2-Methylfuran-3-carbonyl)amino]butanoic acid has been shown to increase the levels of acetylcholine and decrease the levels of glutamate in the brain. These neurotransmitters are involved in various physiological processes, including learning and memory.
Biochemical and Physiological Effects
2-[(2-Methylfuran-3-carbonyl)amino]butanoic acid has been shown to have various biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes and decrease the levels of reactive oxygen species in the brain. 2-[(2-Methylfuran-3-carbonyl)amino]butanoic acid has also been shown to decrease the levels of inflammatory cytokines in the brain. These effects suggest that 2-[(2-Methylfuran-3-carbonyl)amino]butanoic acid has potential therapeutic applications for the treatment of oxidative stress-related disorders and neuroinflammation.
実験室実験の利点と制限
One advantage of 2-[(2-Methylfuran-3-carbonyl)amino]butanoic acid is its ability to easily cross the blood-brain barrier, making it a promising compound for the treatment of neurological disorders. However, there are limitations to its use in lab experiments. 2-[(2-Methylfuran-3-carbonyl)amino]butanoic acid is a relatively new compound, and there is limited information available on its toxicity and pharmacokinetics. More research is needed to fully understand the safety and efficacy of 2-[(2-Methylfuran-3-carbonyl)amino]butanoic acid.
将来の方向性
There are several future directions for the study of 2-[(2-Methylfuran-3-carbonyl)amino]butanoic acid. One direction is to further investigate its potential therapeutic applications in the treatment of neurological disorders, such as Alzheimer's disease and epilepsy. Another direction is to study its potential use as a neuroprotective agent in traumatic brain injury. Additionally, more research is needed to fully understand the mechanism of action of 2-[(2-Methylfuran-3-carbonyl)amino]butanoic acid and its effects on neurotransmitter activity in the brain. Overall, 2-[(2-Methylfuran-3-carbonyl)amino]butanoic acid shows promise as a potential therapeutic agent, and further research is needed to fully explore its potential.
合成法
2-[(2-Methylfuran-3-carbonyl)amino]butanoic acid can be synthesized through the reaction between 2-methylfuran-3-carbonyl chloride and L-leucine. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide. The product is then purified through recrystallization. This synthesis method has been used in various studies and has been proven to be effective in producing high yields of 2-[(2-Methylfuran-3-carbonyl)amino]butanoic acid.
科学的研究の応用
2-[(2-Methylfuran-3-carbonyl)amino]butanoic acid has been studied for its potential therapeutic applications, particularly in the treatment of neurological disorders. In one study, 2-[(2-Methylfuran-3-carbonyl)amino]butanoic acid was shown to have neuroprotective effects against oxidative stress-induced cell death in rat hippocampal neurons. Another study demonstrated that 2-[(2-Methylfuran-3-carbonyl)amino]butanoic acid can improve cognitive function in mice with Alzheimer's disease. 2-[(2-Methylfuran-3-carbonyl)amino]butanoic acid has also been shown to have anticonvulsant properties and has been studied for its potential use in the treatment of epilepsy.
特性
IUPAC Name |
2-[(2-methylfuran-3-carbonyl)amino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c1-3-8(10(13)14)11-9(12)7-4-5-15-6(7)2/h4-5,8H,3H2,1-2H3,(H,11,12)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBKUDXBKEUURKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)NC(=O)C1=C(OC=C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methylfuran-3-carboxamido)butanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

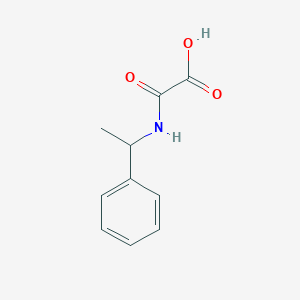
![Phenyl-(3-phenyl-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone](/img/structure/B7542211.png)
![2-[4-[4-(Difluoromethoxy)phenyl]butan-2-ylamino]propan-1-ol](/img/structure/B7542216.png)
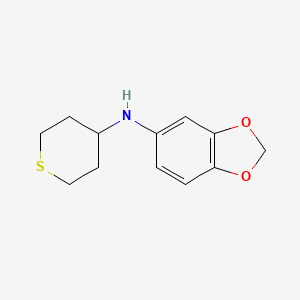
![1-[[2-(3,5-Dimethyl-1,2-oxazol-4-yl)acetyl]amino]cycloheptane-1-carboxylic acid](/img/structure/B7542225.png)
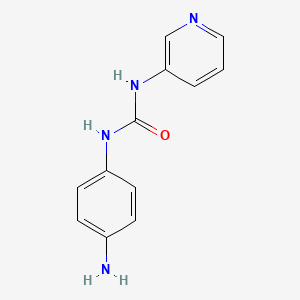
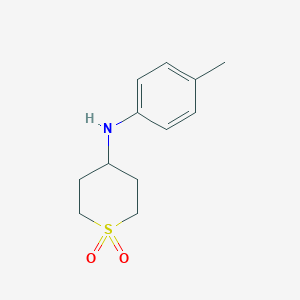
![2-[[2-(4-Oxo-1,3-thiazolidin-3-yl)acetyl]amino]butanoic acid](/img/structure/B7542241.png)
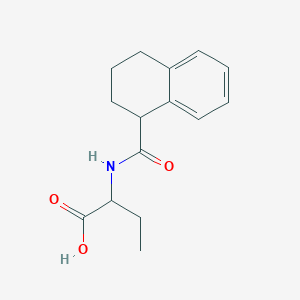
![2-(Imidazo[1,2-a]pyridine-2-carbonylamino)butanoic acid](/img/structure/B7542256.png)
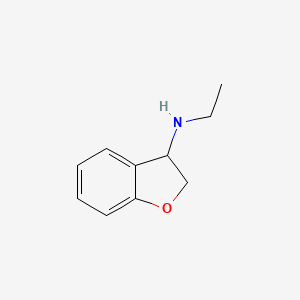
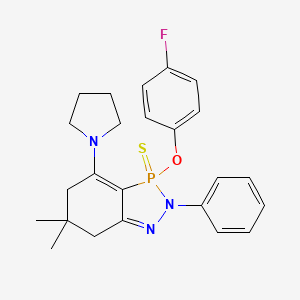
![4-(2-cyano-3-fluorophenyl)-N-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazine-1-carboxamide](/img/structure/B7542298.png)
![4-(3,5-dichloropyridin-2-yl)-N-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazine-1-carboxamide](/img/structure/B7542302.png)